molecular formula C18H20FN3OS2 B4574918 N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4574918
M. Wt: 377.5 g/mol
InChI Key: KSSDZORAHJNWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H20FN3OS2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10318278 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research on novel thiosemicarbazones, including compounds structurally related to N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, has shown promising antibacterial and antioxidant activities. For instance, a study by Karaküçük-İyidoğan et al. (2014) explored the synthesis and characterization of novel thiosemicarbazones, revealing their excellent inhibition potency against Gram-positive pathogens such as Enterococcus faecalis and Staphylococcus aureus at low concentrations. These compounds also demonstrated antioxidant activity against radicals like DPPH and ABTS, suggesting their potential as therapeutic agents in combating oxidative stress and bacterial infections (Karaküçük-İyidoğan et al., 2014).

Cytotoxicity Against Tumor Cells

Another area of interest is the cytotoxic activity of thiosemicarbazones against various human tumor cell lines. A study conducted by Soares et al. (2012) on N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones assessed their cytotoxicity against malignant breast and glioma cells. These compounds were found to be highly cytotoxic, with better efficacy than the reference drug etoposide, and did not present any haemolytic activity up to certain concentrations. The ability of these compounds to induce programmed cell death and affect cellular structures such as microtubules suggests their potential for development into anticancer therapies (Soares et al., 2012).

DNA Binding and Anticancer Properties

Thiosemicarbazones derived from this compound have also been studied for their DNA binding and antitumor properties. For example, Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with thiosemicarbazones that exhibited significant DNA binding and cleavage activities. These complexes showed pronounced cytotoxicity against the HCT 116 human colorectal cell line, indicating their potential utility in chemotherapy (Hussein et al., 2015).

Antimalarial Activity

Furthermore, thiosemicarbazone derivatives have been investigated for their antimalarial activity. Matsa et al. (2019) designed and synthesized thiosemicarbazone derivatives that underwent in vitro antimalarial activity studies against the Plasmodium falciparum 3D7 strain. Selected compounds showed notable antimalarial activity, highlighting the potential of these derivatives in developing new antimalarial drugs (Matsa et al., 2019).

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS2/c1-2-14-5-3-4-6-16(14)20-18(24)22-21-17(23)12-25-11-13-7-9-15(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSDZORAHJNWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.